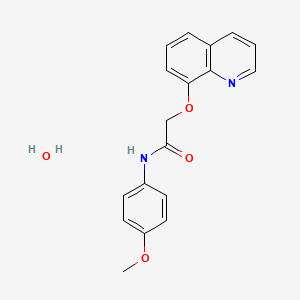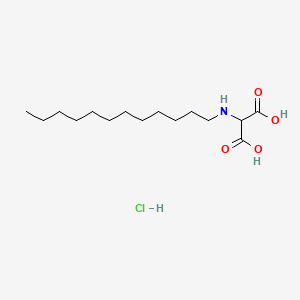
N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a quinolin-8-yloxy group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form N-(4-methoxyphenyl)chloroacetamide. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxyphenyl)-2-(quinolin-8-yloxy)acetamide.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted acetamide derivatives. These products can have different chemical and physical properties, making them useful for specific applications.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)-2-(quinolin-8-yloxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-Methylphenyl)-2-(quinolin-8-yloxy)acetamide: Similar structure but with a methyl group instead of a methoxy group.
N-(4-Chlorophenyl)-2-(quinolin-8-yloxy)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity, solubility, and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it potentially more effective in certain applications compared to its analogs.
Properties
CAS No. |
876954-28-8 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-quinolin-8-yloxyacetamide;hydrate |
InChI |
InChI=1S/C18H16N2O3.H2O/c1-22-15-9-7-14(8-10-15)20-17(21)12-23-16-6-2-4-13-5-3-11-19-18(13)16;/h2-11H,12H2,1H3,(H,20,21);1H2 |
InChI Key |
HBZKLSOFUHEPJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=CC=C3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
![(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12607164.png)

![3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12607184.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene](/img/structure/B12607207.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)

![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)

![9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal](/img/structure/B12607234.png)



